2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide
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Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The compound also contains a quinazolinone moiety, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in drug discovery due to their ability to efficiently explore the pharmacophore space .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrrolidine derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in cyclocondensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives generally have good solubility and stability .Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , a common feature in many biologically active compounds. Pyrrolidine derivatives have been associated with a wide range of targets, contributing to their diverse biological activities .
Mode of Action
For instance, the spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds containing the pyrrolidine ring have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that oprea1_823391 could potentially have diverse molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
2-[4-oxo-3-(4-oxo-4-pyrrolidin-1-ylbutyl)quinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S/c31-23(27-15-14-20-9-2-1-3-10-20)19-34-26-28-22-12-5-4-11-21(22)25(33)30(26)18-8-13-24(32)29-16-6-7-17-29/h1-5,9-12H,6-8,13-19H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBPJZVBMWBVPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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